molecular formula C21H21ClN2O2 B2513572 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one CAS No. 896834-32-5

4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one

Cat. No. B2513572
CAS RN: 896834-32-5
M. Wt: 368.86
InChI Key: ZUFJYRMOVXEQIB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperazine, which is a class of compounds often used in the synthesis of pharmaceuticals and other organic compounds . Benzylpiperazine itself is known to have euphoriant and stimulant properties .


Synthesis Analysis

While the specific synthesis process for “4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one” is not available, similar compounds have been synthesized through processes like reductive amination .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzylpiperazine moiety attached to another organic group .


Chemical Reactions Analysis

Benzylpiperazine derivatives have been studied for their potential as corrosion inhibitors . They have also been used in the synthesis of other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a solid at room temperature and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Mandala et al. (2013) detailed the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, demonstrating significant antimicrobial activity. These compounds were synthesized through reductive amination, showcasing their utility in developing antibacterial and antifungal agents (Mandala et al., 2013).

In another study, Niknam et al. (2013) utilized silica-bonded N-propylpiperazine sodium n-propionate as an efficient catalyst for the synthesis of various 4H-pyran derivatives. This research highlights the compound's role in facilitating the preparation of complex organic molecules, indicating its importance in synthetic organic chemistry (Niknam et al., 2013).

Potential Applications

Filippova et al. (2019) investigated the anticholinesterase activity of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, showcasing their potential use in developing treatments for diseases characterized by cholinesterase imbalance. This study is an example of the compound's application in medicinal chemistry for therapeutic purposes (Filippova et al., 2019).

Moreover, a study by Amudha et al. (1999) on the synthesis, spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including a variant of the 4-benzylpiperazin-1-yl motif, provides insights into the compound's utility in inorganic chemistry and potential applications in designing magnetic materials (Amudha et al., 1999).

Mechanism of Action

The mechanism of action of benzylpiperazine derivatives can vary depending on the specific compound. Some have been found to have antimicrobial activity, potentially through interaction with certain enzymes .

Safety and Hazards

The safety and hazards associated with benzylpiperazine derivatives can vary. Some may pose risks if ingested or inhaled, and may cause irritation to skin and eyes .

Future Directions

Research into benzylpiperazine derivatives is ongoing, with studies investigating their potential uses in various fields, including as antifungal agents .

properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18-6-7-20-19(13-18)17(12-21(25)26-20)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJYRMOVXEQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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